Methyl (2-aminoethyldisulfanyl)formate

Description

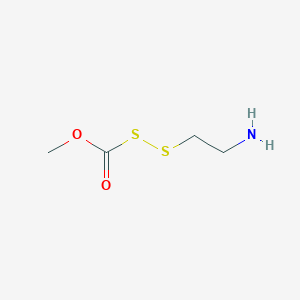

Methyl (2-aminoethyldisulfanyl)formate is a specialized ester derivative of formic acid, characterized by a methyl ester group, a disulfide (-S-S-) linkage, and a 2-aminoethyl substituent. Its molecular formula is C₄H₉NO₂S₂, distinguishing it from simpler formate esters like methyl formate (C₂H₄O₂).

Properties

IUPAC Name |

methyl (2-aminoethyldisulfanyl)formate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S2/c1-7-4(6)9-8-3-2-5/h2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYWOULTKKMXAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)SSCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Methyl Formate (HCOOCH₃)

Molecular Formula : C₂H₄O₂

Molecular Weight : 60.05 g/mol

Key Properties :

- Physical State : Clear liquid with high volatility and ethereal odor .

- Reactivity: Hydrolyzes to methanol and formic acid under acidic conditions; undergoes aminolysis to formamide derivatives .

- Applications : Blowing agent for polyurethane foams, solvent, and intermediate in fine chemical synthesis .

- Safety : Flammable (DOT Hazard Class 3), with precautions for inhalation and skin contact .

Comparison :

- Structural Differences: Methyl (2-aminoethyldisulfanyl)formate has additional disulfide and aminoethyl groups, increasing molecular weight and polarity.

- Reactivity : The disulfide bond may enable redox-responsive behavior (e.g., cleavage under reducing conditions), absent in methyl formate.

- Applications: Potential use in drug delivery or crosslinking, unlike methyl formate’s industrial roles.

Sodium Formate (HCOONa)

Molecular Formula : CHNaO₂

Molecular Weight : 68.01 g/mol

Key Properties :

Comparison :

- Chemical Class: Sodium formate is a salt, whereas this compound is an ester.

2-[(2-Aminoethyl)disulfanyl]ethan-1-amine (C₄H₁₂N₂S₂)

Molecular Formula : C₄H₁₂N₂S₂

Molecular Weight : 152.28 g/mol

Key Properties :

Comparison :

- Functional Groups: Both compounds share disulfide and aminoethyl groups, but this compound includes a formate ester, altering solubility and hydrolytic stability.

- Applications : The formate ester may enhance biodegradability or enable esterase-mediated cleavage in biological systems.

Research Findings and Data Tables

Table 1: Comparative Physical and Chemical Properties

| Property | This compound | Methyl Formate | Sodium Formate | 2-[(2-Aminoethyl)disulfanyl]ethan-1-amine |

|---|---|---|---|---|

| Molecular Formula | C₄H₉NO₂S₂ | C₂H₄O₂ | CHNaO₂ | C₄H₁₂N₂S₂ |

| Molecular Weight (g/mol) | 167.25 | 60.05 | 68.01 | 152.28 |

| Functional Groups | Ester, disulfide, amine | Ester | Carboxylate salt | Disulfide, amine |

| Physical State | Likely liquid | Liquid | Crystalline solid | Liquid |

| Key Reactivity | Redox-sensitive disulfide | Hydrolysis | Ionic dissociation | Disulfide reduction |

| Applications | Drug delivery, crosslinking | Blowing agent | Deicing, pH control | Dynamic chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.